Ethyl 3-fluoro-4-piperidinylacetate
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Overview
Description
Ethyl 3-fluoro-4-piperidinylacetate is an organic compound that features a piperidine ring substituted with a fluorine atom and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-fluoro-4-piperidinylacetate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The final step involves esterification to introduce the ethyl ester group. This can be done using ethyl alcohol and an acid catalyst under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-4-piperidinylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 3-fluoro-4-piperidinylacetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-fluoro-4-piperidinylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, while the piperidine ring can interact with hydrophobic pockets in the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-piperidinylacetate: Lacks the fluorine atom, which can result in different pharmacokinetic and pharmacodynamic properties.
3-Fluoro-4-piperidinylmethanol: Contains a hydroxyl group instead of an ester group, leading to different reactivity and applications.
4-Fluoropiperidine: A simpler structure without the ester group, used in different contexts in organic synthesis.
Uniqueness
Ethyl 3-fluoro-4-piperidinylacetate is unique due to the combination of the fluorine atom and the ethyl ester group, which can enhance its stability, lipophilicity, and biological activity compared to similar compounds.
Properties
CAS No. |
317360-05-7 |
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Molecular Formula |
C9H16FNO2 |
Molecular Weight |
189.23 g/mol |
IUPAC Name |
ethyl 2-(3-fluoropiperidin-4-yl)acetate |
InChI |
InChI=1S/C9H16FNO2/c1-2-13-9(12)5-7-3-4-11-6-8(7)10/h7-8,11H,2-6H2,1H3 |
InChI Key |
BPOAYKQWGHTKDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCNCC1F |
Origin of Product |
United States |
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